Lipophilicity Modulation: LogP Comparison Against Non-Fluorinated and Positional Isomer Analogs
The introduction of a fluorine atom at the 4-position in conjunction with the 3,5-dinitro substitution pattern results in a distinct lipophilicity profile. The target compound's calculated LogP (ACD/LogP 1.98) is substantially higher than that of the unsubstituted parent, 3,5-dinitrophenol, and notably different from its positional isomer, 4-fluoro-2,6-dinitrophenol. This parameter is a key determinant of membrane permeability and chromatographic retention in analytical methods [1][2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 1.98; ChemSrc LogP: 2.39 |
| Comparator Or Baseline | 3,5-Dinitrophenol (XLogP3: 2.4); 4-Fluoro-2,6-dinitrophenol (LogP: 1.69); 2,4-Dinitrophenol (Calculated LogP: 1.50) |
| Quantified Difference | Approximately +0.5 to +0.9 LogP units higher than 4-fluoro-2,6-dinitrophenol and 2,4-dinitrophenol, and comparable to 3,5-dinitrophenol but with the added electronic effect of fluorine. |
| Conditions | Calculated/predicted values using ACD/Labs Percepta Platform PhysChem Module (ChemSpider), XLogP3 (PubChem), and other in silico methods. |
Why This Matters
The distinct LogP value directly influences the compound's behavior in reversed-phase HPLC method development and its potential for crossing biological membranes, making it a more suitable choice than its positional isomer for applications requiring higher lipophilicity.
- [1] PubChem. (n.d.). 3,5-Dinitrophenol (CID 11459). XLogP3: 2.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3,5-dinitrophenol View Source
- [2] ChemBase. (n.d.). 4-fluoro-2,6-dinitrophenol (CBID:9562). LogP: 1.69. Retrieved from http://www.chembase.cn/molecule-9562.html View Source
